methyl 3-hydroxyoxetane-3-carboxylate
Description
Properties
CAS No. |
2110612-13-8 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
methyl 3-hydroxyoxetane-3-carboxylate |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)5(7)2-9-3-5/h7H,2-3H2,1H3 |
InChI Key |
AUTXDHULZLJQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(COC1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Tsuji Hydrogenolysis and Allylic Acetate Activation
The homologation of oxetane-3-one represents the most direct route to methyl 3-hydroxyoxetane-3-carboxylate. Kephart et al. developed a four-step telescoped procedure that avoids harsh conditions incompatible with the oxetane ring. The sequence begins with the conversion of oxetane-3-one to an allylic acetate intermediate. Tsuji hydrogenolysis, catalyzed by palladium, selectively cleaves the allylic C–O bond, generating a terminal alkene. This step is critical for introducing the necessary carbon framework for subsequent oxidation.
The reaction employs a palladium catalyst (e.g., Pd(OAc)₂) in the presence of hydrogen donors such as formic acid. Key parameters include:
-
Temperature: 25–50°C
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Yield: >80% (estimated from analogous reactions)
Osmium-Free Dihydroxylation
Traditional dihydroxylation methods using osmium tetroxide were avoided due to toxicity and compatibility issues with the oxetane ring. Instead, the team implemented a manganese-based catalytic system with tert-butyl hydroperoxide (TBHP) as the oxidant. This step introduces vicinal diols across the alkene, forming a 1,2-diol intermediate.
Reaction Conditions :
-
Catalyst: Mn(OAc)₃
-
Oxidant: TBHP (3 equiv)
-
Solvent: Acetonitrile/water (9:1)
-
Time: 6–12 hours
Oxidative Cleavage and Esterification
The diol intermediate undergoes oxidative cleavage using sodium periodate (NaIO₄), selectively breaking the C–C bond to generate a carbonyl group. Subsequent esterification with methanol in the presence of sulfuric acid yields the target methyl ester.
Optimization Insights :
-
Excess NaIO₄ (2.5 equiv) ensures complete cleavage.
-
Esterification at 0°C minimizes side reactions.
Oxidation of 3-Hydroxymethyl-Oxetane Derivatives
Esterification Strategies
The carboxylic acid intermediate can be esterified via Fischer esterification or using diazomethane. However, the oxetane’s sensitivity to acidic conditions necessitates mild protocols:
Fischer Esterification :
-
Reagents: Methanol, H₂SO₄ (catalytic)
-
Temperature: Reflux (65°C)
Diazomethane Method :
-
Advantages: Room temperature, rapid reaction.
-
Limitations: Toxicity concerns.
Cyclization Approaches
Epichlorohydrin-Based Ring Closure
Patent US4395561A outlines a route to 3-hydroxyoxetane using epichlorohydrin and carboxylic acids. Adapting this method, methyl esters could be introduced during the initial esterification step:
-
Ester Formation :
-
Cyclization : Base-mediated closure forms the oxetane ring.
-
Deprotection : Acidic hydrolysis removes blocking groups (e.g., tetrahydropyranyl).
Challenges :
Hypochlorination of Propenoxyoxetanes
Patent US4009182A describes 3-hydroxyoxetane synthesis via hypochlorination of allyloxyoxetanes. Introducing an ester moiety at the 3-position would require modified starting materials:
Reaction Protocol :
-
Allylation : Allyl bromide + oxetane diol → allyloxyoxetane.
-
Hypochlorination : Cl₂ gas in dimethyl sulfoxide (DMSO)/KOH.
Hypothetical Adaptation :
-
Use methyl acrylate derivatives to introduce the ester group.
-
Likely side reactions: Ester hydrolysis under basic conditions.
Comparative Analysis of Synthetic Routes
*Estimated from analogous reactions; †Yield for carboxylic acid intermediate.
Critical Considerations :
-
Homologation : Optimal for scalability but requires specialized catalysts.
-
Oxidation : High yields but depends on precursor availability.
-
Cyclization : Limited by side reactions and low efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-hydroxyoxetane-3-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, which can be exploited in various synthetic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyl 3-hydroxyoxetane-3-carboxylate | 1638760-80-1 | C₅H₈O₃ | 116.117 | Oxetane ring with -OH and -COOCH₃ at C3 |
| 3-Methyloxetane-3-carboxylic acid | 28562-68-7 | C₅H₈O₃ | 116.12 | Oxetane ring with -CH₃ and -COOH at C3 |
| 3-Hydroxycyclobutanecarboxylic acid | N/A | C₅H₈O₃ | 116.12 | Cyclobutane ring with -OH and -COOH at C3 |
| Tetrahydrofuran-3-carboxylic acid | 66838-42-4 | C₅H₈O₃ | 116.12 | Five-membered THF ring with -COOH at C3 |
| Methyl 3-methyloxetane-3-carboxylate | 1260670-18-5 | C₆H₁₀O₃ | 130.14 | Oxetane ring with -CH₃ and -COOCH₃ at C3 |
Structural Insights :
- Oxetane vs. Cyclobutane/Tetrahydrofuran (THF) : The oxetane ring in this compound provides greater ring strain compared to cyclobutane or THF derivatives, enhancing its reactivity in ring-opening reactions .
- Functional Groups : The presence of both hydroxyl and ester groups in this compound distinguishes it from analogues like 3-methyloxetane-3-carboxylic acid (carboxylic acid substituent) and methyl 3-methyloxetane-3-carboxylate (methyl substituent instead of hydroxyl) .
Key Observations :
Functional Differences :
- The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogues like methyl 3-methyloxetane-3-carboxylate .
- Cyclobutanecarboxylic acid derivatives exhibit lower thermal stability, limiting their use in high-temperature processes .
Biological Activity
Methyl 3-hydroxyoxetane-3-carboxylate is a compound that has attracted attention due to its unique structure and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, potential applications, and interaction mechanisms.
Chemical Structure and Properties
This compound features a four-membered oxetane ring with a hydroxyl group and a carboxylate moiety. This structure contributes to its reactivity and interaction with biological macromolecules. The presence of hydroxyl and ester groups allows for hydrogen bonding, which can influence enzyme activity and cellular processes.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies indicate potential pharmacological properties:
Interaction Mechanisms
The biological activity of this compound may be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound's functional groups may allow it to act as an enzyme inhibitor, affecting metabolic pathways by binding to active sites on enzymes. This interaction could lead to altered enzyme kinetics and subsequent biological effects .
- Cellular Signaling Modulation : By interacting with receptors or signaling pathways, this compound may modulate cellular responses, potentially influencing processes such as inflammation or cell proliferation .
Research Findings
A summary of relevant studies exploring the biological activity of this compound is presented in the following table:
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds provide valuable insights:
- Oxetane Derivatives in Drug Development : Research has shown that oxetanes can serve as scaffolds for drug design due to their ability to mimic natural products. Studies have reported successful synthesis and evaluation of oxetane-based compounds in preclinical models .
- Antimicrobial Testing : A study investigating various oxetanes found significant antimicrobial activity against Gram-positive bacteria, indicating that this compound may similarly exhibit such effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-hydroxyoxetane-3-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of oxetane derivatives often involves cyclization reactions. For this compound, a plausible route could involve the reaction of trimethylolpropane derivatives with dialkyl carbonates under controlled conditions, as demonstrated in analogous oxetane syntheses . Key parameters include catalyst selection (e.g., alkali metal hydroxides), temperature (typically 80–120°C), and stoichiometric ratios to favor ring formation over side reactions. Yield optimization may require iterative adjustments to solvent polarity and reaction time, with purification via column chromatography or recrystallization.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the oxetane ring structure and substituent positions. For example, -NMR can resolve the hydroxyl proton (broad singlet near δ 2.5–3.5 ppm) and ester methyl group (sharp triplet near δ 3.7 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHO, theoretical 116.117 g/mol) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological assays.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound’s ester and hydroxyl groups make it sensitive to hydrolysis. Stability studies should include:
- Temperature : Store at –20°C in anhydrous conditions to prevent ester cleavage.
- pH : Avoid aqueous solutions with pH < 5 or > 8 to minimize acid/base-catalyzed degradation.
- Light : Protect from UV exposure to prevent radical-mediated decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How does the hydroxyl group in this compound influence its bioactivity compared to non-hydroxylated analogs?
- Methodological Answer : The hydroxyl group enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. Comparative studies using analogs (e.g., methyl oxetane-3-carboxylate) can isolate the hydroxyl’s role. For instance, molecular docking simulations (AutoDock Vina) and binding affinity assays (SPR or ITC) quantify interactions with target proteins like cyclooxygenase-2 (COX-2) or kinases . Metabolic stability assays (e.g., liver microsome incubation) further assess the hydroxyl group’s impact on half-life.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Reproducibility Checks : Collaborate with independent labs to replicate key findings.
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .
Q. How can this compound serve as a bioisostere for carboxylic acids in drug design?
- Methodological Answer : As a carboxylic acid bioisostere, the oxetane’s hydroxyl and ester groups mimic the carboxylate’s hydrogen-bonding and charge properties. Computational modeling (e.g., DFT calculations) compares electrostatic potential surfaces between the two moieties. In vitro assays (e.g., inhibition of angiotensin-converting enzyme) validate functional equivalence. Structural analogs with modified ester groups (e.g., ethyl instead of methyl) can fine-tune lipophilicity and bioavailability .
Q. What advanced techniques elucidate the compound’s interaction with biological membranes or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets.
- Cryo-Electron Microscopy (Cryo-EM) : Resolves binding conformations at near-atomic resolution.
- Molecular Dynamics Simulations (GROMACS) : Predicts membrane permeability and free-energy barriers for transmembrane transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
